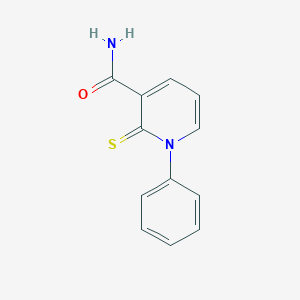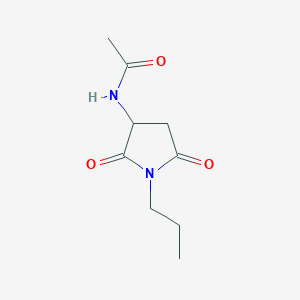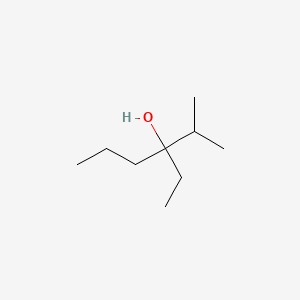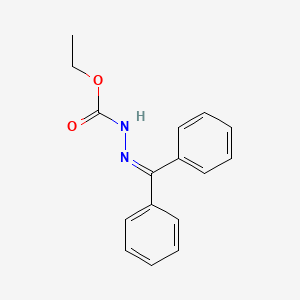
Methyl 2-formyl-1-methylindole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-formyl-1-methylindole-6-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound is particularly interesting due to its unique structure, which includes a formyl group and a carboxylate ester, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-formyl-1-methylindole-6-carboxylate typically involves the reaction of indole derivatives with various reagents. One common method includes the reaction of indole with formylating agents such as Vilsmeier-Haack reagent to introduce the formyl group at the 2-position . The carboxylate ester can be introduced through esterification reactions using methanol and acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Methyl 2-formyl-1-methylindole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
科学的研究の応用
Methyl 2-formyl-1-methylindole-6-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of Methyl 2-formyl-1-methylindole-6-carboxylate involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The indole ring can interact with enzymes and receptors, modulating their function . The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Uniqueness
Methyl 2-formyl-1-methylindole-6-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester on the indole ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis . Its structure allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential biological activities .
特性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
methyl 2-formyl-1-methylindole-6-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-13-10(7-14)5-8-3-4-9(6-11(8)13)12(15)16-2/h3-7H,1-2H3 |
InChIキー |
ORXKMTWTCUOGNT-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC2=C1C=C(C=C2)C(=O)OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


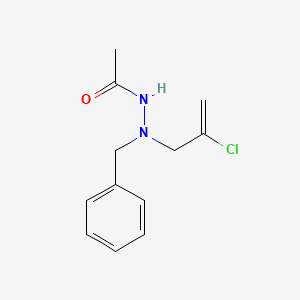
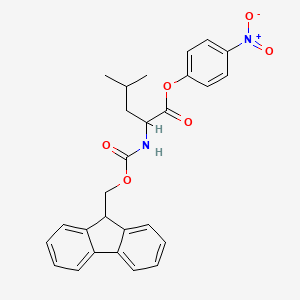
![2-bromo-N-(2-bromoethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine](/img/structure/B14002039.png)
![n-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(2-nitrophenyl)acetamide](/img/structure/B14002041.png)
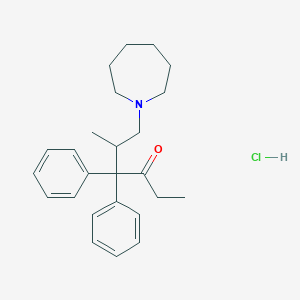
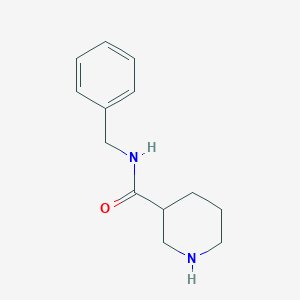
![3-[2-(3,4-Dichlorophenyl)ethyl]-5-prop-2-enyl-1,3,5-thiadiazinane-2-thione](/img/structure/B14002057.png)

![3-(5-Bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid](/img/structure/B14002062.png)
![Diethyl 2-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B14002070.png)
